
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiazole, with appropriate reagents.
Methylation: The methyl group is introduced at the 3-position of the thiazole ring using methylating agents such as methyl iodide.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with 2,2-dimethylpropanoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki cross-coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
840493-88-1 |
|---|---|
Molekularformel |
C9H13BrN2OS |
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
N-(5-bromo-3-methyl-1,3-thiazol-2-ylidene)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-9(2,3)7(13)11-8-12(4)5-6(10)14-8/h5H,1-4H3 |
InChI-Schlüssel |
INZJETBNXMMQIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N=C1N(C=C(S1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
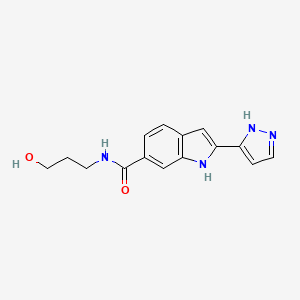
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
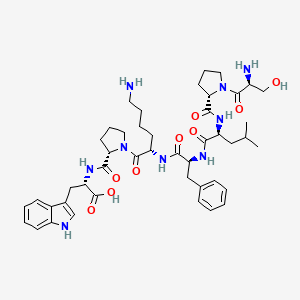
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
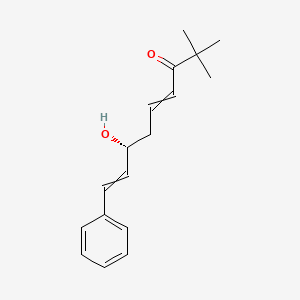
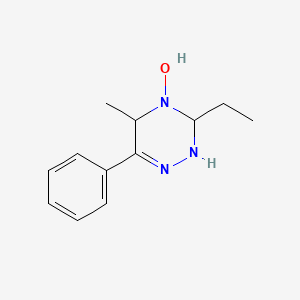
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
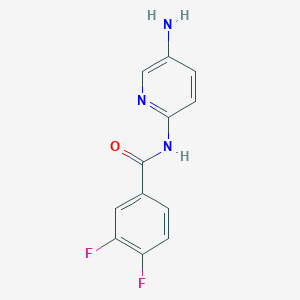
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
